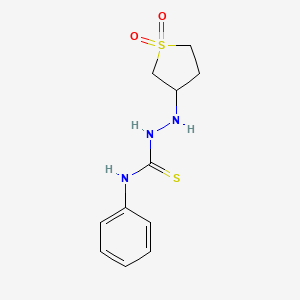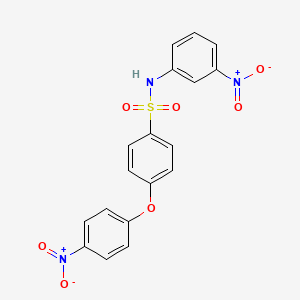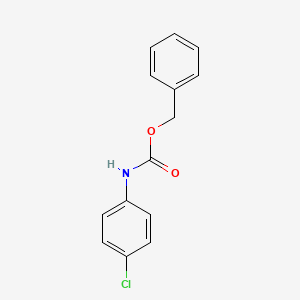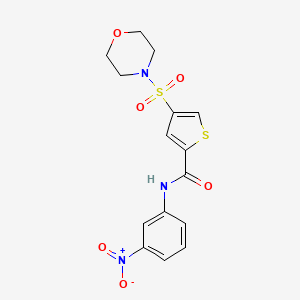![molecular formula C17H20ClN3O B5184270 (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5184270.png)
(2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.
Wirkmechanismus
(2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine exerts its anti-tumor activity by inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, and its inhibition leads to decreased B-cell activation and survival. (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine binds to the ATP-binding site of BTK, preventing its phosphorylation and downstream signaling.
Biochemical and physiological effects:
(2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been shown to inhibit B-cell activation and proliferation in vitro and in vivo. In preclinical studies, (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has demonstrated significant anti-tumor activity in various mouse models of B-cell malignancies. (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
(2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine is a potent and selective inhibitor of BTK, making it a valuable tool for studying the role of BTK in B-cell malignancies. However, like all small molecule inhibitors, (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has limitations in terms of off-target effects and potential toxicity. Careful dose optimization and toxicity studies are necessary to ensure the safety and efficacy of (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine in preclinical studies.
Zukünftige Richtungen
There are several potential future directions for the development of (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine as a therapeutic agent for B-cell malignancies. One approach is to combine (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine with other targeted agents or chemotherapy to enhance its anti-tumor activity. Another approach is to explore the use of (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine in combination with immunotherapy, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Additionally, further studies are needed to determine the optimal dosing and treatment duration of (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine in clinical trials.
Synthesemethoden
The synthesis of (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine involves a multi-step process starting from commercially available starting materials. The key steps include the synthesis of 2-chlorobenzylamine, which is then reacted with 2-(4-morpholinyl)-3-pyridinylmethanol to yield the final product. The synthesis has been optimized to yield high purity and high yield of (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine.
Wissenschaftliche Forschungsanwendungen
(2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has potent anti-tumor activity in various mouse models of B-cell malignancies.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c18-16-6-2-1-4-14(16)12-19-13-15-5-3-7-20-17(15)21-8-10-22-11-9-21/h1-7,19H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKXOGBZCWWDFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol methanesulfonate (salt)](/img/structure/B5184190.png)

![1-ethyl-3-methyl-8-{4-[methyl(phenyl)amino]benzyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5184201.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-hydroxyethyl)(methyl)amino]-2-propanol](/img/structure/B5184206.png)

![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B5184215.png)
![2-{[4-(3-methylphenoxy)butyl]amino}ethanol](/img/structure/B5184223.png)
![N,N-diethyl-N'-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}imidoformamide](/img/structure/B5184246.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-N,N-dimethyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-sulfonamide](/img/structure/B5184256.png)

![1-(4-fluorophenyl)-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5184295.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B5184296.png)

![N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5184308.png)